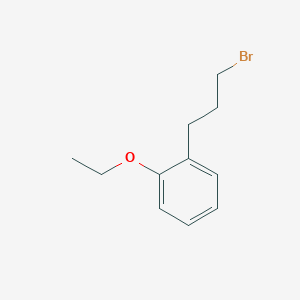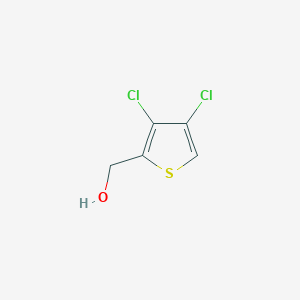
(3,4-Dichlorothiophen-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dichlorothiophen-2-yl)methanol is an organic compound with the molecular formula C5H4Cl2OS. It is a white crystalline solid known for its applications in various scientific experiments and industries. This compound is particularly noted for its role as a herbicide, where it helps prevent weed growth in crops.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dichlorothiophen-2-yl)methanol typically involves the reaction of 3,4-dichlorothiophene with formaldehyde and sodium cyanide. This reaction is catalyzed by sulfuric acid. The process can be summarized as follows:
Reactants: 3,4-dichlorothiophene, formaldehyde, sodium cyanide.
Catalyst: Sulfuric acid.
Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) to ensure high purity and quality.
化学反応の分析
Types of Reactions
(3,4-Dichlorothiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield aldehydes or carboxylic acids.
Reduction: Typically produces alcohols.
Substitution: Results in the formation of new compounds with different functional groups.
科学的研究の応用
(3,4-Dichlorothiophen-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although it is primarily used in research rather than clinical settings.
Industry: Employed as a herbicide to control weed growth in agricultural fields.
作用機序
The mechanism by which (3,4-Dichlorothiophen-2-yl)methanol exerts its effects involves:
Molecular Targets: The compound targets specific enzymes and proteins in plants, disrupting their normal functions.
Pathways Involved: It interferes with the photosynthetic process in plants, leading to their eventual death.
類似化合物との比較
Similar Compounds
- (2,3-Dichlorothiophen-2-yl)methanol
- (3,5-Dichlorothiophen-2-yl)methanol
- (3,4-Dichlorothiophen-2-yl)ethanol
Uniqueness
(3,4-Dichlorothiophen-2-yl)methanol is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it particularly effective as a herbicide compared to its analogs.
特性
IUPAC Name |
(3,4-dichlorothiophen-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2OS/c6-3-2-9-4(1-8)5(3)7/h2,8H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSYFBSBCIRJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)CO)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
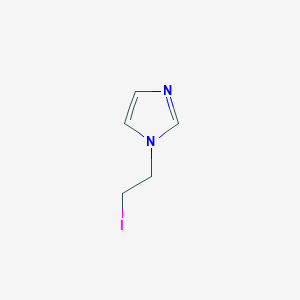
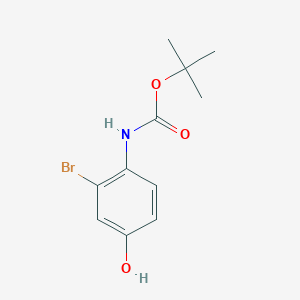

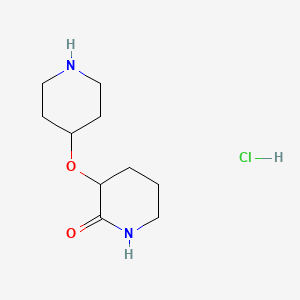

![5-Oxaspiro[3.5]nonan-9-amine](/img/structure/B13572141.png)
![3-(2,5-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13572149.png)
![4-{[(Carbamoylamino)imino]methyl}benzoic acid](/img/structure/B13572150.png)

![(3Z,5E)-1-ethyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B13572160.png)


